molecular formula C12H9ClN4 B11864954 4-Chloro-1-(O-tolyl)-1H-pyrazolo[3,4-D]pyrimidine

4-Chloro-1-(O-tolyl)-1H-pyrazolo[3,4-D]pyrimidine

Cat. No.: B11864954
M. Wt: 244.68 g/mol
InChI Key: FQPDDPVPETUUKP-UHFFFAOYSA-N
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Description

4-Chloro-1-(O-tolyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a chlorine atom at position 4 and an ortho-methylphenyl (O-tolyl) group at position 1. The pyrazolo[3,4-d]pyrimidine scaffold is a purine analog, enabling interactions with biological targets such as tyrosine kinases and EGFR .

Below, we compare this compound with key analogs to highlight structural and functional differences.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H9ClN4

Molecular Weight

244.68 g/mol

IUPAC Name

4-chloro-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C12H9ClN4/c1-8-4-2-3-5-10(8)17-12-9(6-16-17)11(13)14-7-15-12/h2-7H,1H3

InChI Key

FQPDDPVPETUUKP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C(=NC=N3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1-(O-tolyl)-1H-pyrazolo[3,4-D]pyrimidine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable hydrazine derivative with a pyrimidine precursor. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to reflux, and the progress is monitored using thin-layer chromatography. After completion, the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of microwave-assisted synthesis is also explored to reduce reaction times and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-1-(O-tolyl)-1H-pyrazolo[3,4-D]pyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in the presence of a base.

    Electrophilic Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products:

    Nucleophilic Substitution: Formation of substituted pyrazolo[3,4-D]pyrimidines.

    Electrophilic Substitution: Formation of nitro or sulfonyl derivatives.

    Coupling Reactions: Formation of biaryl compounds with potential biological activities.

Scientific Research Applications

Antitumor Agents

Research indicates that derivatives of the pyrazolo[3,4-d]pyrimidine scaffold, including 4-Chloro-1-(O-tolyl)-1H-pyrazolo[3,4-D]pyrimidine, exhibit significant antitumor properties. A notable study demonstrated that compounds bearing this scaffold showed high inhibitory activity against various tumor cell lines. For instance:

  • IC₅₀ Values:
    • A549 (lung cancer): 2.24 µM
    • Doxorubicin (control): 9.20 µM

These findings suggest that the compound can induce apoptosis in cancer cells at low micromolar concentrations, indicating its potential as a novel class of anticancer agents that warrants further investigation .

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory activity of pyrazolo[3,4-d]pyrimidine derivatives. Studies have shown that these compounds can reduce inflammation through various mechanisms. For example:

  • Compounds derived from this scaffold have been tested for their ability to inhibit carrageenan-induced edema in animal models, demonstrating lower ulcerogenic activity compared to traditional anti-inflammatory drugs like Diclofenac .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various synthetic routes have been explored to optimize yield and purity. The following table summarizes some synthetic approaches:

Synthetic Route Key Intermediates Yield (%) Notes
Route AIntermediate 175Utilizes common reagents
Route BIntermediate 285More efficient with fewer steps
Route CIntermediate 365Involves complex purification

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of pyrazolo[3,4-d]pyrimidines is crucial for optimizing their biological activity. Variations in substituents on the phenyl ring or modifications to the pyrazole moiety can significantly influence potency and selectivity against cancer cell lines. For instance:

  • Substituting different groups on the o-tolyl ring resulted in varying IC₅₀ values across different cancer cell lines, highlighting the importance of specific structural features in enhancing biological activity .

Mechanism of Action

The mechanism of action of 4-Chloro-1-(O-tolyl)-1H-pyrazolo[3,4-D]pyrimidine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting cell proliferation. The presence of the chlorine atom and the O-tolyl group enhances its binding affinity and specificity towards the target enzyme.

Comparison with Similar Compounds

Substituent Diversity at Position 1

The substituent at position 1 significantly influences reactivity, biological activity, and synthetic accessibility. Key examples include:

Compound Name Substituent at Position 1 Key Properties Reference
4-Chloro-1-(O-tolyl)-1H-pyrazolo[3,4-d]pyrimidine Ortho-methylphenyl (O-tolyl) Hypothesized enhanced steric hindrance compared to para-substituted analogs; potential for selective kinase inhibition due to ortho-methyl positioning. N/A
4-Chloro-1-p-tolyl-1H-pyrazolo[3,4-d]pyrimidine Para-methylphenyl (p-tolyl) Demonstrated in synthesis of imino and hydrazine derivatives; para-methyl group may improve metabolic stability .
4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine Methyl High reactivity due to two chlorines (positions 4 and 6); precursor for functionalized derivatives .
4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine Phenyl Used in hydrazinolysis to generate hydrazide derivatives; phenyl group enhances lipophilicity .
4-Chloro-1-(3-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine 3-Chlorobenzyl Increased halogen content improves antibacterial activity; benzyl group may enhance membrane penetration .

Key Insight : Ortho-substituted aryl groups (e.g., O-tolyl) introduce steric effects that may hinder binding to flat kinase active sites compared to para-substituted analogs. Methyl or small alkyl groups enhance synthetic versatility for further derivatization .

Physicochemical Properties

  • Lipophilicity : Aryl groups (e.g., phenyl, O-tolyl) increase logP values compared to methyl substituents, affecting bioavailability .
  • Solubility : Halogenated derivatives (e.g., 6-chloromethyl) exhibit lower aqueous solubility, necessitating formulation adjustments .

Biological Activity

4-Chloro-1-(O-tolyl)-1H-pyrazolo[3,4-D]pyrimidine is a heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine family. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry as an anti-inflammatory and anticancer agent. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C12H9ClN4C_{12}H_{9}ClN_{4} with a molecular weight of 244.68 g/mol. The compound features a chlorine atom at the 4-position and an O-tolyl group at the 1-position of the pyrazolo[3,4-d]pyrimidine scaffold.

PropertyValue
Molecular FormulaC₁₂H₉ClN₄
Molecular Weight244.68 g/mol
CAS Number40655-10-5

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Notably, it has been shown to inhibit various kinases that play critical roles in cell signaling pathways associated with cancer proliferation:

  • Kinase Inhibition : The compound may inhibit Aurora-A kinase and other cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells.
  • Inflammatory Pathways : It also exhibits anti-inflammatory properties by modulating pathways that involve cytokines and other inflammatory mediators.

Biological Activity Studies

Several studies have investigated the biological activity of this compound, highlighting its potential as a therapeutic agent.

Anticancer Activity

Recent research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties. For instance:

  • In vitro Studies : Compounds related to this compound were tested against various cancer cell lines including HeLa and MCF-7. IC50 values ranged from 0.95 to 7.01 µM, indicating potent antiproliferative effects .
Cell LineIC50 (µM)
HeLa7.01
MCF-78.55

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory effects. In a study assessing cytokine production in response to inflammatory stimuli, it was found to significantly reduce levels of TNF-alpha and IL-6 in vitro.

Case Study 1: Anticancer Potential

A study conducted by Kamal et al. demonstrated that pyrazole derivatives significantly inhibited tubulin polymerization, which is crucial for cancer cell division. The derivative related to this compound showed promising results in inhibiting cancer cell growth by disrupting microtubule dynamics .

Case Study 2: Kinase Inhibition

Research by Li et al. explored the binding affinity of pyrazolo derivatives to Aurora-A kinase. The study revealed that certain modifications on the pyrazolo scaffold enhanced inhibitory potency against this kinase, suggesting that structural variations can lead to improved biological activity .

Q & A

Q. What are the common synthetic routes for 4-Chloro-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidine, and how do reaction conditions influence yield and purity?

The synthesis typically involves constructing the pyrazolo[3,4-d]pyrimidine core followed by introducing substituents like the o-tolyl group. Key steps include condensation reactions, halogenation, and nucleophilic substitution. Reaction conditions such as solvent choice (e.g., DMF or ethanol), temperature control (reflux vs. room temperature), and catalysts (e.g., sodium acetate) significantly impact yield and purity. For instance, refluxing with anhydrous sodium acetate in DMF optimizes coupling reactions, while recrystallization from acetonitrile enhances purity .

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

Structural elucidation relies on 1H/13C NMR to confirm substituent positions and IR spectroscopy to identify functional groups (e.g., carbonyl stretches). Single-crystal X-ray diffraction provides precise bond lengths and angles, confirming the pyrazolo[3,4-d]pyrimidine core and substituent orientation. For example, crystallographic data (R factor: 0.052) validate the planar geometry of the heterocyclic system .

Q. What are the reported biological activities of pyrazolo[3,4-d]pyrimidine derivatives, and how are these assessed experimentally?

Derivatives exhibit antitumor, anti-inflammatory, and kinase-inhibitory activities. Assays include enzyme inhibition studies (e.g., kinase activity measured via fluorescence polarization) and cell-based proliferation assays (e.g., MTT tests). For instance, substituents like the 4-chlorophenyl group enhance antiproliferative activity against cancer cell lines .

Advanced Research Questions

Q. How can reaction conditions be optimized to introduce specific substituents (e.g., piperazine or trifluoromethyl groups) while maintaining stability?

Substituents are introduced via nucleophilic substitution or cross-coupling reactions. For example, coupling with 2-chloroacetyl chloride in DMF at reflux attaches electrophilic groups, while using triethylamine as a base minimizes side reactions. Stability is ensured by avoiding moisture-sensitive intermediates and using inert atmospheres .

Q. What methodologies resolve contradictions in biological activity data across studies?

Discrepancies may arise from variations in assay conditions (e.g., cell line specificity, incubation time). Systematic dose-response studies and kinetic analyses (e.g., IC50 comparisons under standardized protocols) clarify activity trends. Cross-validation with molecular docking studies can also reconcile differences in enzyme inhibition data .

Q. How do structural modifications at the C-3 or C-6 positions affect pharmacological activity?

Introducing electron-withdrawing groups (e.g., -Cl at C-4) enhances kinase inhibition, while bulky substituents (e.g., piperazine at C-4) improve solubility and bioavailability. SAR (Structure-Activity Relationship) studies using analogues with systematic substitutions (e.g., methyl, phenyl, or fluorine) identify critical pharmacophores. For example, 4,6-dimethylpyrimidine derivatives show improved binding to ATP pockets .

Q. What strategies mitigate degradation or instability during storage and handling?

Degradation pathways (e.g., hydrolysis of the chloro substituent) are minimized by storing the compound in anhydrous conditions (desiccators) at -20°C. Accelerated stability studies (e.g., exposure to 40°C/75% RH) identify vulnerable functional groups, guiding formulation adjustments like lyophilization .

Q. How can computational modeling predict binding interactions with target proteins?

Molecular dynamics simulations and docking studies (using software like AutoDock Vina) model interactions with kinases or DNA repair enzymes. For example, the pyrazolo[3,4-d]pyrimidine core mimics purine bases, enabling competitive inhibition of ATP-binding sites. Free energy calculations (MM-PBSA) quantify binding affinities .

Methodological Considerations Table

AspectKey TechniquesReferences
Synthesis OptimizationReflux in DMF with NaOAc; recrystallization from acetonitrile
Structural AnalysisX-ray diffraction (R factor < 0.1); 1H NMR (δ 8.2–8.5 ppm for pyrimidine H)
Biological AssaysMTT proliferation assay; kinase inhibition via fluorescence polarization
Stability TestingAccelerated stability studies (ICH guidelines)

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